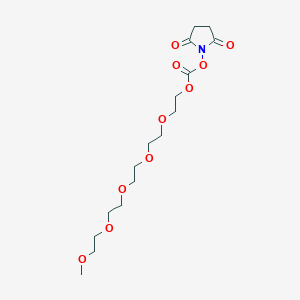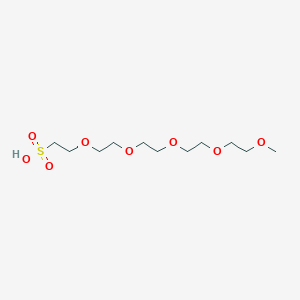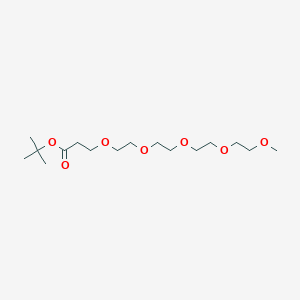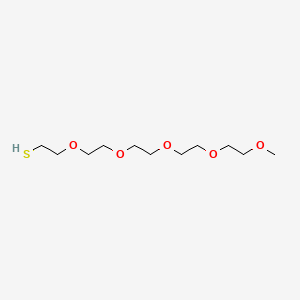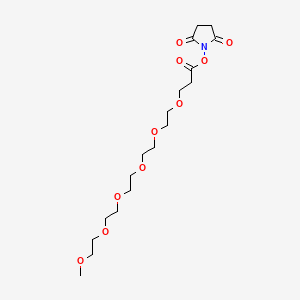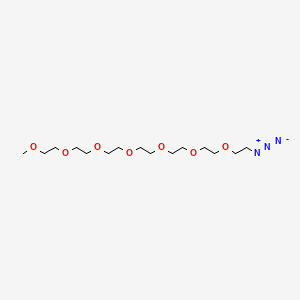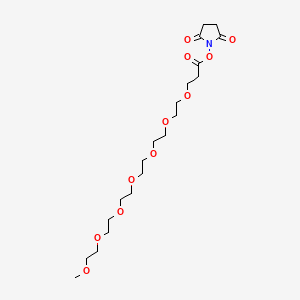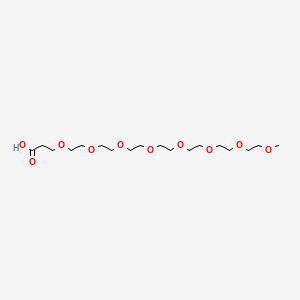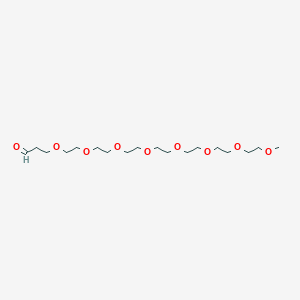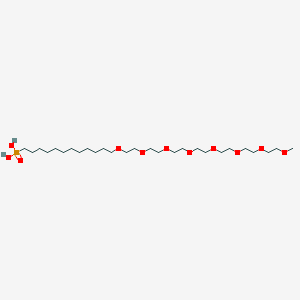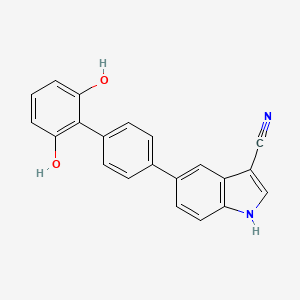
MT 63-78
Vue d'ensemble
Description
MT 63-78 est un activateur direct spécifique et puissant de la protéine kinase activée par l'adénosine monophosphate 5' (AMPK) avec une concentration efficace (CE50) de 25 micromolaires. Ce composé a montré un potentiel significatif dans l'induction de l'arrêt mitotique cellulaire et de l'apoptose, en particulier dans les cellules cancéreuses de la prostate en inhibant la lipogenèse et les voies de la cible mécanistique de la rapamycine complexe 1 (mTORC1) .
Applications De Recherche Scientifique
MT 63-78 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in cell cycle regulation, apoptosis, and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly prostate cancer, by inhibiting tumor growth and inducing apoptosis.
Industry: Potential applications in developing new drugs targeting metabolic and proliferative diseases .
Mécanisme D'action
Target of Action
The primary target of MT 63-78 is AMPK (5’ adenosine monophosphate-activated protein kinase) . AMPK is a crucial regulator of cellular energy homeostasis and has been associated with various pathologies, including cancer .
Mode of Action
This compound acts as a direct activator of AMPK, with an EC50 of 25 μM . It induces cell mitotic arrest and apoptosis . The compound’s interaction with AMPK leads to the phosphorylation of the AMPK targets Acetyl-CoA Carboxylase (ACC) on Ser79 and of Raptor on Ser792 .
Biochemical Pathways
This compound affects the lipogenesis and mTORC1 pathways . By activating AMPK, it inhibits the lipogenesis pathway, which is crucial for the synthesis of fatty acids. It also inhibits the mTORC1 pathway, which is involved in cell growth and proliferation .
Result of Action
The activation of AMPK by this compound leads to a decrease in cell number, indicating its potential as an anti-cancer agent . It also induces cell mitotic arrest and apoptosis . Furthermore, this compound blocks prostate cancer growth by inhibiting the lipogenesis and mTORC1 pathways .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de MT 63-78 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. elle implique généralement des techniques de synthèse organique telles que des réactions de condensation, la cyclisation et des processus de purification pour obtenir la pureté et le rendement souhaités .
Méthodes de Production Industrielle
La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie d'une qualité et d'une pureté constantes. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) .
Analyse Des Réactions Chimiques
Types de Réactions
MT 63-78 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, affectant la réactivité et la stabilité du composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé
Réactifs et Conditions Communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations souhaitées .
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues fonctionnalisés .
Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'activation de l'AMPK et ses effets en aval.
Biologie : Enquête sur son rôle dans la régulation du cycle cellulaire, l'apoptose et les voies métaboliques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer, en particulier le cancer de la prostate, en inhibant la croissance tumorale et en induisant l'apoptose.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les maladies métaboliques et prolifératives .
Mécanisme d'Action
This compound exerce ses effets en activant directement l'AMPK, un régulateur clé de l'homéostasie énergétique cellulaire. Lors de son activation, l'AMPK phosphoryle et inhibe l'acétyl-CoA carboxylase (ACC) et la cible mécanistique de la rapamycine (mTOR), conduisant à une réduction de la lipogenèse et de la croissance cellulaire. Cette activation induit également l'arrêt du cycle cellulaire en phase G2/M et favorise l'apoptose par l'accumulation de protéines pro-apoptotiques comme Puma .
Comparaison Avec Des Composés Similaires
Composés Similaires
A-769662 : Un autre activateur direct de l'AMPK avec des effets similaires sur le métabolisme cellulaire et l'apoptose.
991 : Un activateur sélectif de l'AMPK qui cible également les voies métaboliques et a montré une efficacité dans les modèles de cancer
Unicité
MT 63-78 est unique en raison de sa haute spécificité et de sa puissance en tant qu'activateur direct de l'AMPK. Il inhibe efficacement la croissance du cancer de la prostate en ciblant à la fois les voies de la lipogenèse et de la mTORC1, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYZPLXAFVMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


